molecular formula C16H12ClNO4 B5411415 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B5411415
M. Wt: 317.72 g/mol
InChI Key: MRGVJXPKIFLZTC-UHFFFAOYSA-N
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Description

The compound “4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one” is a benzodioxole derivative . Benzodioxole derivatives are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They have been synthesized and evaluated for their anticancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of benzodioxole derivatives involves a Pd-catalyzed C-N cross-coupling . The synthesis of similar compounds has been reported to involve the reaction of catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of benzodioxole derivatives is characterized by a benzene ring fused with a dioxole ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives are diverse, depending on the specific functional groups present in the molecule. For instance, benzodioxole derivatives bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can vary widely depending on their specific structure. For instance, 1,3-Benzodioxole is a colorless liquid with a density of 1.064 g/cm³, a boiling point of 172-173 °C, and a molar mass of 122.123 g/mol .

Mechanism of Action

While the specific mechanism of action for “4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one” is not mentioned in the retrieved sources, benzodioxole derivatives have been studied for their anticancer activity. Some of these compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with benzodioxole derivatives can also vary depending on their specific structure. For instance, 1,3-Benzodioxole is labeled with the signal word “Warning” and hazard statements H302 and H332, indicating that it is harmful if swallowed or inhaled .

Properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-11-6-15-14(21-9-22-15)5-10(11)7-18-12-3-1-2-4-13(12)20-8-16(18)19/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGVJXPKIFLZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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